molecular formula C10H9Cl2NO B15251380 4-(4-(Chloromethyl)phenyl)oxazole hydrochloride

4-(4-(Chloromethyl)phenyl)oxazole hydrochloride

Cat. No.: B15251380
M. Wt: 230.09 g/mol
InChI Key: KFWMEIWTRJHCDX-UHFFFAOYSA-N
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Description

4-(4-(Chloromethyl)phenyl)oxazole hydrochloride is a heterocyclic compound that features an oxazole ring substituted with a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Chloromethyl)phenyl)oxazole hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(chloromethyl)benzaldehyde with an amino alcohol under acidic conditions to form the oxazole ring . The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid, and the reaction temperature is maintained at moderate levels to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Mechanism of Action

The mechanism of action of 4-(4-(Chloromethyl)phenyl)oxazole hydrochloride involves its interaction with specific molecular targets. The oxazole ring can bind to various receptors and enzymes, modulating their activity. The chloromethyl group can also participate in covalent bonding with target molecules, enhancing its efficacy . The pathways involved include signal transduction and metabolic processes, which are crucial for its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Bromomethyl)phenyl)oxazole hydrochloride
  • 4-(4-(Methoxymethyl)phenyl)oxazole hydrochloride
  • 4-(4-(Nitromethyl)phenyl)oxazole hydrochloride

Uniqueness

4-(4-(Chloromethyl)phenyl)oxazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl group enhances its reactivity and potential for forming covalent bonds with target molecules, making it a valuable compound in various applications .

Properties

Molecular Formula

C10H9Cl2NO

Molecular Weight

230.09 g/mol

IUPAC Name

4-[4-(chloromethyl)phenyl]-1,3-oxazole;hydrochloride

InChI

InChI=1S/C10H8ClNO.ClH/c11-5-8-1-3-9(4-2-8)10-6-13-7-12-10;/h1-4,6-7H,5H2;1H

InChI Key

KFWMEIWTRJHCDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCl)C2=COC=N2.Cl

Origin of Product

United States

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